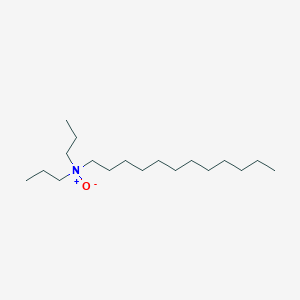
N,N-Dipropyldodecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dipropyldodecan-1-amine N-oxide is a chemical compound with the molecular formula C18H39NO. It is an amine oxide, a class of compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. Amine oxides are known for their surfactant properties and are commonly used in various consumer products such as shampoos, conditioners, and detergents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyldodecan-1-amine N-oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the treatment of the tertiary amine with hydrogen peroxide in the presence of a base. This reaction results in the formation of the N-oxide, with the nitrogen atom acquiring a positive charge and the oxygen atom a negative charge .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes using packed-bed microreactors. These methods are more efficient and environmentally friendly compared to traditional batch reactors. Hydrogen peroxide is the most commonly used oxidizing agent in these processes .
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyldodecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used to convert the N-oxide back to the amine.
Substitution: Various nucleophiles can be used in substitution reactions to replace the N-oxide group.
Major Products Formed
The major products formed from these reactions include hydroxylamines, alkenes, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dipropyldodecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is used in studies involving cell membrane interactions due to its surfactant properties.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: The compound is used in the formulation of cleaning agents, personal care products, and industrial detergents
Mechanism of Action
The mechanism of action of N,N-Dipropyldodecan-1-amine N-oxide involves its surfactant properties. The compound interacts with cell membranes, altering their permeability and stability. This interaction is primarily due to the amphiphilic nature of the molecule, which allows it to integrate into lipid bilayers and disrupt their structure .
Comparison with Similar Compounds
Similar Compounds
Lauryldimethylamine oxide: Another amine oxide commonly used in consumer products.
N-Methylmorpholine N-oxide: Used as an oxidant in various chemical reactions.
Pyridine N-oxide: A water-soluble crystalline solid used in organic synthesis
Uniqueness
N,N-Dipropyldodecan-1-amine N-oxide is unique due to its specific alkyl chain length and the presence of two propyl groups attached to the nitrogen atom. This structure imparts distinct surfactant properties, making it particularly effective in certain applications compared to other amine oxides .
Properties
CAS No. |
104593-41-1 |
|---|---|
Molecular Formula |
C18H39NO |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N,N-dipropyldodecan-1-amine oxide |
InChI |
InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-18-19(20,16-5-2)17-6-3/h4-18H2,1-3H3 |
InChI Key |
KOCNEHDOMLOUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[N+](CCC)(CCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



acetate](/img/structure/B14345564.png)

![6,9-Diazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium diiodide](/img/structure/B14345572.png)
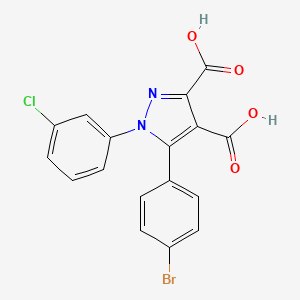
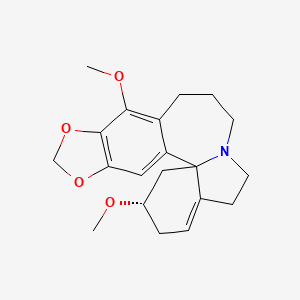
![N-[2-[formyl(3-trimethylsilylpropyl)amino]ethyl]formamide](/img/structure/B14345593.png)

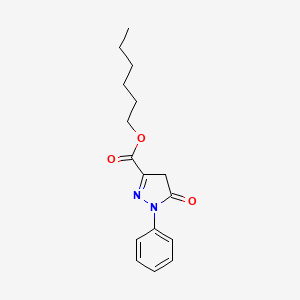

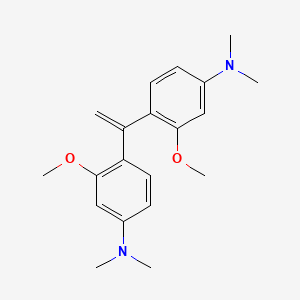
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)


